molecular formula C17H19NO3 B335881 N-(2-ethylphenyl)-2,4-dimethoxybenzamide

N-(2-ethylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B335881
M. Wt: 285.34 g/mol
InChI Key: GNXYBJHALYAYKI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 2-ethylphenylamine moiety. This compound is of interest in medicinal chemistry due to the structural versatility of benzamides, which are often explored for their pharmacokinetic properties and receptor-binding capabilities. The ethyl group at the ortho position of the phenyl ring and the methoxy substituents on the benzamide core may influence its lipophilicity, solubility, and biological interactions .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-7-5-6-8-15(12)18-17(19)14-10-9-13(20-2)11-16(14)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

GNXYBJHALYAYKI-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-ethylphenyl)-2,4-dimethoxybenzamide and analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₁₇H₁₉NO₃ 285.34 2-ethylphenyl, 2,4-dimethoxybenzamide Moderate lipophilicity; potential for CNS penetration due to ethyl group
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide C₁₉H₂₃NO₃ 313.39 sec-butyl at 2-phenyl, 2,4-dimethoxybenzamide Higher lipophilicity (sec-butyl increases LogP); may enhance membrane permeability
N-(4-chlorophenyl)-2,4-dimethoxybenzamide (HCl) C₁₅H₁₅ClN₂O₃ 335.6 4-Cl-phenyl, aminoethyl, 2,4-dimethoxybenzamide Enhanced solubility (HCl salt); potential for ionic interactions in biological systems
N-(benzothiazol-2-ylidene)-2,4-dimethoxybenzamide C₁₈H₁₇BrN₂O₃S 433.31 6-Br-benzothiazole, 3-ethyl, 2,4-dimethoxybenzamide Electron-withdrawing Br may alter electronic density; possible anticancer activity
N-(5-aminobenzimidazol-2-yl)-2,4-dimethoxybenzamide C₁₆H₁₆N₄O₃ 318.32 5-amino-benzimidazole, 2,4-dimethoxybenzamide Improved hydrogen-bonding capacity (NH₂ group); potential kinase inhibition

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The sec-butyl group in N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide increases molecular weight and LogP compared to the ethyl-substituted analog, suggesting better membrane permeability but reduced aqueous solubility .
  • Solubility : The hydrochloride salt of N-(4-chlorophenyl)-2,4-dimethoxybenzamide (Compound 39) exhibits enhanced solubility in polar solvents, critical for in vitro assays .

Key Research Findings

  • Natural Occurrence : N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (26.65% in Allophylus serratus extract) suggests natural benzamides may serve as bioactive leads, though its 3,4-dimethoxy pattern differs from the synthetic 2,4-dimethoxy focus .

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